REACTION_CXSMILES
|
[O:1]=[C:2]([CH2:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]#[N:16])=[CH:11][CH:10]=1)[C:3]([O:5]CC)=[O:4]>[OH-].[Na+]>[O:1]=[C:2]([CH2:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]#[N:16])=[CH:13][CH:14]=1)[C:3]([OH:5])=[O:4] |f:1.2|
|
Name
|
ethyl 2-oxo-3-p-cyanophenylpropionate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)OCC)CC1=CC=C(C=C1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washing the reaction mixture with ether
|
Type
|
EXTRACTION
|
Details
|
extracting the product
|
Type
|
ADDITION
|
Details
|
into a mixture of ether and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
removing the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(=O)O)CC1=CC=C(C=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |